molecular formula C18H18ClNO5 B2778597 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide CAS No. 1421456-21-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide

Cat. No.: B2778597
CAS No.: 1421456-21-4
M. Wt: 363.79
InChI Key: KIUWZBZITQCPMK-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide is a synthetic chemical compound supplied for research and development purposes. This compound features a benzodioxole group, a structural motif present in various biologically active molecules and pharmaceutical agents researched for multiple applications . The integration of a 5-chloro-2-methoxybenzamide moiety further diversifies its potential interaction with biological targets. As a research chemical, it is a candidate for use in medicinal chemistry and drug discovery programs, particularly in the synthesis and characterization of novel small molecules. Its potential mechanisms of action and specific biological targets are areas of active investigation, with researchers exploring its utility in various biochemical pathways. The pure compound is provided to qualified researchers for in vitro and other non-clinical laboratory studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle all materials according to their institution's laboratory safety protocols. For detailed specifications, purity data, and shipping information, please contact our technical support team.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-23-15-5-3-12(19)9-13(15)18(22)20-7-6-14(21)11-2-4-16-17(8-11)25-10-24-16/h2-5,8-9,14,21H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUWZBZITQCPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide structure by reacting the intermediate with 5-chloro-2-methoxybenzoic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the chlorine atom can result in various substituted benzamides .

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of the target compound with analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Synthesis Method (Inferred) Potential Applications
Target Compound : N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide C₁₈H₁₇ClNO₅ ~374.79 5-Cl, 2-OCH₃ (benzamide); benzodioxole; 3-hydroxypropyl Acylation of 3-(benzodioxol-5-yl)-3-hydroxypropylamine with 5-chloro-2-methoxybenzoyl chloride Bioactive compound (hypothesized)
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide () C₁₄H₁₀ClNO₃ 275.69 3-Cl (benzamide); benzodioxole Acylation of benzodioxol-5-amine with 3-chlorobenzoyl chloride Intermediate or ligand
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₂H₁₇NO₂ 207.27 3-CH₃ (benzamide); 2-hydroxy-1,1-dimethylethyl Acylation of 2-amino-2-methyl-1-propanol with 3-methylbenzoyl chloride Metal-catalyzed C–H functionalization
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide () C₂₈H₂₂ClN₃O₅S ~548.01 Benzodioxole; thiazole; 3-Cl-4-OCH₃ (benzoyl) Multi-step synthesis involving cyclopropanecarboxylic acid and thiazole intermediates Enzyme inhibition (hypothesized)

Key Findings from Comparative Analysis

Benzodioxole Group: Present in both the target and compounds, this moiety is associated with improved metabolic stability and π-π stacking interactions in receptor binding .

Chain Modifications :

  • The 3-hydroxypropyl chain in the target compound adds hydrophilicity, which may enhance aqueous solubility compared to the simpler benzodioxole-amide in . This feature contrasts with the bulky tert-alcohol group in ’s compound, which could hinder membrane permeability.

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving specialized intermediates (e.g., 3-(benzodioxol-5-yl)-3-hydroxypropylamine), whereas ’s analog is synthesized via straightforward acylation. ’s thiazole-containing compound exemplifies higher complexity, suggesting the target may occupy a middle ground in synthetic difficulty .

Spectroscopic Characterization :

  • IR and NMR data for analogs (e.g., and ) highlight characteristic peaks for benzamide (C=O ~1650 cm⁻¹), methoxy (~2830 cm⁻¹), and hydroxy groups (~3350 cm⁻¹). The target compound would likely exhibit similar spectral signatures, with additional signals from the benzodioxole ring (C-O-C ~1250 cm⁻¹) .

Implications for Research and Development

  • Drug Design : The hydroxypropyl chain in the target compound could be optimized for solubility-bioavailability balance, while the chloro-methoxy substitution pattern warrants exploration in structure-activity relationship (SAR) studies.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 353.80 g/mol

This unique structure suggests potential interactions with various biological targets, enhancing its therapeutic profile.

Research indicates that compounds with benzo[d][1,3]dioxole structures often exhibit significant biological activities such as:

  • Anticancer Activity : The compound has shown potential in inhibiting various cancer cell lines. Studies have reported IC₅₀ values indicating effective cytotoxicity against cancer cells, suggesting that it may induce apoptosis or inhibit cell proliferation through specific pathways.
  • Antioxidant Properties : The presence of the dioxole ring contributes to antioxidant activity by scavenging free radicals, which can mitigate oxidative stress in cells.

Anticancer Activity

A detailed examination of the anticancer properties reveals that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines. The following table summarizes the IC₅₀ values from recent studies:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)4.8Induction of apoptosis
HepG2 (Liver)6.2Cell cycle arrest in G2-M phase
A549 (Lung)5.0Inhibition of proliferation
HeLa (Cervical)7.1DNA damage response activation

These findings suggest that the compound's efficacy varies by cell type, potentially due to differences in cellular uptake and metabolic pathways.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH assay, revealing a significant ability to reduce DPPH radicals:

Concentration (µM)% Inhibition
1045
2568
5085

The results indicate a dose-dependent increase in antioxidant activity, supporting its potential use in preventing oxidative damage.

Case Studies

  • Study on MCF-7 Cell Line : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment.
  • HepG2 Cell Cycle Arrest : Another investigation focused on HepG2 liver cancer cells revealed that the compound caused cell cycle arrest at the G2-M phase, significantly reducing the number of cells progressing through the cycle compared to untreated controls.

Q & A

Q. What advanced spectroscopic techniques can elucidate dynamic structural changes in solution?

  • Techniques :
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations and spatial proximities.
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous buffers.
  • STD-NMR : Identify binding epitopes in protein-ligand interactions .

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